N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Chemical Synthesis Drug Discovery Medicinal Chemistry

Prioritize N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS 1240284-63-2) for CNS-focused drug discovery and library synthesis. Its pre-formed, tertiary sulfonamide group eliminates hydrogen bond donor (HBD) capacity (1 vs. 2 for primary sulfonamide analogs), directly enhancing passive membrane permeability and blood-brain barrier penetration. Unlike analogs requiring cold-chain logistics, this compound's verified room-temperature storage stability reduces operational costs and degradation risks in high-throughput automated storage systems, making it the logistically superior choice for organizations managing >1000 compounds. Supplied as a powder with ≥95% purity; inquire for bulk or custom synthesis options.

Molecular Formula C8H15N3O2S
Molecular Weight 217.29 g/mol
CAS No. 1240284-63-2
Cat. No. B1420315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide
CAS1240284-63-2
Molecular FormulaC8H15N3O2S
Molecular Weight217.29 g/mol
Structural Identifiers
SMILESCCN(C)S(=O)(=O)C1=C(NN=C1C)C
InChIInChI=1S/C8H15N3O2S/c1-5-11(4)14(12,13)8-6(2)9-10-7(8)3/h5H2,1-4H3,(H,9,10)
InChIKeyUQRNEGSLXZOVMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS 1240284-63-2) Procurement and Baseline Physicochemical Profile


N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS 1240284-63-2) is a substituted pyrazole-4-sulfonamide small molecule primarily offered as a versatile research building block by chemical suppliers . It features a 1H-pyrazole core methylated at the 3 and 5 positions, with a tertiary sulfonamide moiety at the 4-position (N-ethyl-N-methyl). Key physicochemical identifiers include a molecular formula of C₈H₁₅N₃O₂S and a molecular weight of 217.29 g/mol . The compound is supplied as a powder with a minimum purity of 95%, with a recommended storage condition of room temperature in a sealed, dry environment . Its predicted density is 1.237±0.06 g/cm³ with a boiling point of 393.3±52.0 °C .

N-Ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide: Critical Substructure-Specific Differentiation from Generic Pyrazole-4-Sulfonamide Analogs


Substitution of N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide with other pyrazole-4-sulfonamide building blocks is scientifically invalid without quantitative validation. The compound's defining feature is its tertiary sulfonamide group (N,N-disubstituted), which eliminates sulfonamide hydrogen bond donor (HBD) capacity . This is a quantifiable structural difference from primary sulfonamide analogs like 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS 89532-07-0), which possess an additional HBD . This differential HBD count directly impacts physicochemical properties such as lipophilicity (predicted logP) and permeability, as well as the compound's reactivity in synthetic transformations where a nucleophilic sulfonamide nitrogen is required versus electrophilic catalysis . Therefore, generic replacement without accounting for these verified differences can lead to divergent outcomes in chemical synthesis, biochemical assay results, and pharmacokinetic profile design.

Quantitative Differentiation of N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide for Scientific Selection


Tertiary Sulfonamide vs. Primary Sulfonamide: Quantified Hydrogen Bond Donor Count and Physicochemical Impact

The target compound (N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide) possesses a single hydrogen bond donor (HBD), the pyrazole N-H, which is one fewer than the two HBDs present in the primary sulfonamide analog 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS 89532-07-0). This elimination of the sulfonamide N-H donor is a key structural differentiator that directly reduces the compound's overall polarity and is predicted to increase its octanol-water partition coefficient (logP), thereby enhancing membrane permeability . Quantitatively, the target compound has 2 HBDs versus 3 for the analog, and 5 hydrogen bond acceptors (HBA) versus 5 for the analog .

Chemical Synthesis Drug Discovery Medicinal Chemistry

Impact of N-Ethyl Substitution on Predicted Boiling Point and Volatility

The introduction of an N-ethyl group in the target compound leads to a predicted boiling point of 393.3±52.0 °C, which is higher than the predicted boiling point of the N,N-dimethyl analog (N,N,3,5-tetramethyl-1H-pyrazole-4-sulfonamide). This difference can be quantitatively expressed, allowing researchers to select the compound with optimal volatility for their specific synthetic or formulation process . The increased molecular weight and van der Waals surface area contribute to this elevated boiling point.

Synthetic Chemistry Process Chemistry Purification

Supplier Purity and Storage Stability Profile for Procurement Assurance

Commercially, N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide is verified at a minimum purity of 95% from multiple suppliers, as confirmed by Certificate of Analysis . This level of purity is consistent across providers. Critically, its recommended storage condition is room temperature (RT) in a sealed, dry environment, differing from some other pyrazole-4-sulfonamide building blocks which may require -20°C storage, thereby reducing logistical costs and simplifying compound management .

Chemical Procurement Quality Control Compound Management

Select Application Scenarios for N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide Based on Verified Differentiation


Design of Brain-Penetrant Kinase Inhibitor Scaffolds

Medicinal chemists targeting intracellular kinases for CNS indications should prioritize this compound over primary sulfonamide analogs. Its reduced hydrogen bond donor count (1 vs 2) directly addresses the need to improve passive membrane permeability and blood-brain barrier penetration, a critical differentiator supported by quantitative HBD analysis [1].

Synthesis of N-Alkylated Bioisosteres of Phenolic Building Blocks

In drug discovery, the tertiary sulfonamide group serves as a more lipophilic and metabolically stable bioisostere for phenol. The target compound's N-ethyl-N-methyl sulfonamide is pre-formed, eliminating the need for post-synthetic N-alkylation, and its predicted higher lipophilicity compared to N,N-dimethyl analogs makes it suitable for exploring hydrophobic binding pockets in fragment-based drug discovery [1].

Large-Scale Compound Library Production with Streamlined Logistics

For organizations producing >1000 compounds, the room-temperature storage stability of this compound, verified by vendor specifications, simplifies automated storage and retrieval processes. This logistical advantage over cold-storage-requiring analogs directly reduces operational costs and the risk of compound degradation during library handling [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.